molecular formula C16H20O3 B1323866 cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-12-2

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323866
CAS No.: 736136-12-2
M. Wt: 260.33 g/mol
InChI Key: YEUZWIQVVUGMJX-UHFFFAOYSA-N
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Description

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexane ring substituted with an ethylbenzoyl group and a carboxylic acid group in the cis configuration. The molecular formula of this compound is C16H20O3, and it has a molecular weight of 260.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the benzoyl ring also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZWIQVVUGMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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